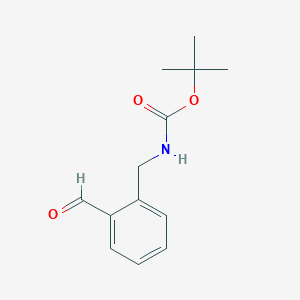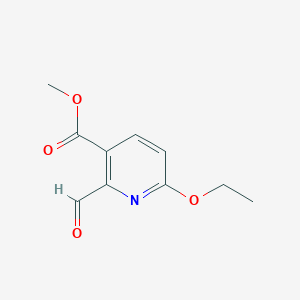
5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of quinoline, piperazine, and oxadiazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the piperazine moiety: The quinoline derivative is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide.
Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate with ethyl hydrazinecarboxylate in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxadiazole ring using hydrogenation catalysts like palladium on carbon.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where various substituents can be introduced using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studying the interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It is employed in the design of probes for imaging and diagnostic purposes.
Industrial Applications: The compound can be used in the synthesis of advanced materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting topoisomerase enzymes, while the piperazine ring can interact with various receptors, modulating their activity. The oxadiazole ring contributes to the overall stability and bioavailability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Piperazine derivatives: Such as piperazine citrate, used as an anthelmintic.
Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole is unique due to its multi-functional scaffold that combines the properties of quinoline, piperazine, and oxadiazole. This combination enhances its potential as a versatile pharmacophore in drug design, offering multiple sites for chemical modification and optimization.
Propiedades
Fórmula molecular |
C17H19N5O |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
5-ethyl-3-(2-piperazin-1-ylquinolin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H19N5O/c1-2-15-20-16(21-23-15)13-11-12-5-3-4-6-14(12)19-17(13)22-9-7-18-8-10-22/h3-6,11,18H,2,7-10H2,1H3 |
Clave InChI |
GQDXGOOGLHKZOO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B13001346.png)





![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)

![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
![(1R,3R,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13001389.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)
![1'-Propyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B13001395.png)
![1-[Methyl(propan-2-yl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13001411.png)
